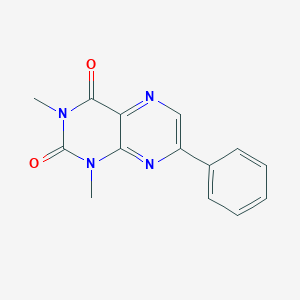

1,3-Dimethyl-7-phenylpteridine-2,4-dione

Description

1,3-Dimethyl-7-phenylpteridine-2,4-dione is a synthetic pteridine derivative characterized by a bicyclic pteridine core with two ketone groups at positions 2 and 4. The molecule features methyl substituents at positions 1 and 3 and a phenyl group at position 5.

Properties

CAS No. |

964-45-4 |

|---|---|

Molecular Formula |

C14H12N4O2 |

Molecular Weight |

268.27g/mol |

IUPAC Name |

1,3-dimethyl-7-phenylpteridine-2,4-dione |

InChI |

InChI=1S/C14H12N4O2/c1-17-12-11(13(19)18(2)14(17)20)15-8-10(16-12)9-6-4-3-5-7-9/h3-8H,1-2H3 |

InChI Key |

CGMXSXCINFWYPM-UHFFFAOYSA-N |

SMILES |

CN1C2=NC(=CN=C2C(=O)N(C1=O)C)C3=CC=CC=C3 |

Canonical SMILES |

CN1C2=NC(=CN=C2C(=O)N(C1=O)C)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Imidazolidine-2,4-dione Derivatives

Core Structure : Five-membered imidazolidine ring with ketone groups at positions 2 and 4.

Examples :

Comparison :

Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives

Core Structure : Bicyclic six-membered pyrrolopyrazine ring with dione groups.

Examples :

- PPDH (hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione): Isolated from Burkholderia spp., shows antimicrobial activity against Pseudomonas aeruginosa and E. coli .

- PPDHMP (hexahydro-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione) : Comprises 56.67% of bacterial extracts and exhibits antibacterial properties .

Comparison :

- Natural vs. Synthetic : Unlike synthetic pteridine derivatives, pyrrolopyrazine-diones are often naturally occurring, with methylpropyl or phenylmethyl substituents enhancing antimicrobial potency .

- Structural Flexibility : The bicyclic system allows for isomerization (e.g., peaks at 16.95–18.27 min in HPLC), influencing bioavailability .

Thiazolidine-2,4-dione Derivatives

Core Structure : Five-membered thiazolidine ring with sulfur at position 1 and dione groups.

Examples :

Comparison :

- Pharmacokinetics : Thiazolidine-diones face ADME challenges (e.g., metabolic instability), whereas pteridine derivatives may offer better solubility due to their planar aromatic core .

- Substituent Strategy : Modifications at C-5 in thiazolidines (e.g., ethyl, methoxy) mirror the para-substituted aryl groups in pteridine analogs, suggesting shared optimization principles for target engagement .

Other Pteridine Derivatives

Examples :

- 1-Methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones : Synthesized via condensation reactions; fused furan rings alter electronic properties compared to dimethyl-phenyl substituents .

- 2-Amino-1,4,7,8-tetrahydropteridine-4,7-dione: Features amino and hydroxyl groups, enhancing hydrogen-bonding capacity but reducing lipophilicity .

Comparison :

- Synthetic Accessibility: The target compound’s methyl and phenyl groups may simplify synthesis compared to amino/hydroxyl-substituted analogs, which require protective group strategies .

Research Findings and Implications

- Structural Activity Relationships (SAR) : Bulky substituents (e.g., isopropyl in IM-7) enhance target selectivity but may reduce solubility. Para-substituted aryl groups are critical across all classes for modulating activity .

- Synthetic Efficiency : Strecker synthesis (imidazolidines) and bacterial isolation (pyrrolopyrazines) offer scalable routes, whereas pteridine derivatives require further methodological optimization .

- Safety Profiles : Thiazolidine-diones highlight the importance of substituent-driven toxicity mitigation—a lesson applicable to pteridine analog design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.